molecular formula C11H12N2O2 B2738287 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1118788-06-9

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2738287
CAS No.: 1118788-06-9
M. Wt: 204.229
InChI Key: SBQYDQAULIYSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid . The reaction is carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester, resulting in high yields . The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds.

Mechanism of Action

The mechanism of action of 6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyimino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to its tetrahydroquinoline core, which provides distinct chemical and biological properties. Its hydroxyimino group enhances its reactivity, making it valuable in various research applications.

Properties

IUPAC Name

6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(13-15)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6,15H,3,5H2,1H3,(H,12,14)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQYDQAULIYSKG-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.